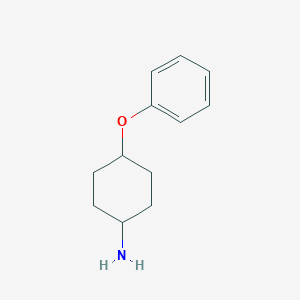

4-Phenoxycyclohexanamine

描述

Significance of Aryloxycyclohexanamine Frameworks in Chemical Science

The aryloxycyclohexanamine framework, of which 4-phenoxycyclohexanamine is a primary example, is a privileged scaffold in medicinal chemistry. This structural motif is recognized for its ability to present functional groups in a well-defined three-dimensional orientation, which is crucial for effective interaction with biological targets. Research has shown that derivatives of this framework can act as potent and selective modulators of various enzymes and receptors.

For instance, compounds incorporating the 1-((1,4-trans)-4-aryloxycyclohexyl) moiety have been identified as activators of the Heme Regulated Inhibitor (HRI) kinase. nih.gov HRI is a key player in the integrated stress response pathway, and its activation can influence protein synthesis. The modular nature of the aryloxycyclohexanamine core allows for systematic modifications of both the aryl and cyclohexylamine (B46788) components to optimize potency and selectivity, making it a valuable tool in drug discovery programs. nih.gov

Historical Context of Cyclohexyl Amine and Ether Synthesis Methodologies

The synthesis of the constituent parts of this compound—cyclohexylamines and aryl ethers—is rooted in well-established organic chemistry transformations. The preparation of cyclohexylamines has historically involved methods such as the reduction of nitrocyclohexanes, the reductive amination of cyclohexanones, and the Hofmann or Curtius rearrangement of cyclohexanecarboxamides or acyl azides, respectively. More contemporary methods focus on catalytic hydrogenations and direct amination reactions, often employing advanced catalyst systems to achieve high stereoselectivity and efficiency.

The synthesis of aryl ethers, particularly diphenyl ethers and their analogues, has traditionally been accomplished through the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. Modern variations of this reaction often utilize palladium or copper catalysts with specialized ligands to facilitate the coupling under milder conditions and with a broader substrate scope. The Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide (or in this case, a cyclohexyl derivative), represents another fundamental approach. The development of these and other synthetic methodologies has been crucial for enabling the construction of complex molecules like this compound.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its derivatives is primarily driven by the desire to explore and expand their utility, particularly in medicinal chemistry. The main objectives of this research include:

Development of Efficient and Stereoselective Synthetic Routes: A key focus is the creation of practical and scalable methods to produce this compound and its analogues with high purity and specific stereochemistry (i.e., cis or trans isomers). This includes the optimization of reaction conditions and the development of novel catalytic systems.

Investigation of Structure-Activity Relationships (SAR): Researchers systematically modify the phenoxy and cyclohexylamine portions of the molecule to understand how these changes affect its biological activity. For example, studies on HRI kinase activators have explored the impact of various substituents on the phenoxy ring. nih.gov

Elucidation of Conformational Preferences: Understanding the three-dimensional shape and conformational flexibility of the aryloxycyclohexanamine scaffold is critical for designing molecules that fit precisely into the binding sites of biological targets. Spectroscopic and computational methods are often employed for this purpose.

Exploration of New Therapeutic Applications: While some applications have been identified, ongoing research seeks to discover new biological targets for which this chemical framework may be suitable, potentially leading to the development of treatments for a wider range of diseases.

A significant aspect of the synthesis of this compound derivatives involves the O-alkylation of a protected aminocyclohexanol. For example, the synthesis of (1,4-trans)-4-aryloxycyclohexan-1-amines can be achieved through the O-alkylation of (1,4-trans)-4-hydroxycyclohexan-1-amine with fluoroaryls in the presence of a base like sodium hydride. nih.gov Another specific method for preparing trans-4-phenoxycyclohexanamine involves the deprotection of a carbamate (B1207046) precursor, such as (trans-tert-butyl 4-phenoxycyclohexyl)carbamate, using a strong acid like hydrochloric acid in dioxane. google.com

The following table outlines the key reactants and products in a representative synthesis of a trans-4-aryloxycyclohexylamine derivative, a class of compounds to which this compound belongs.

| Reactant | Reagent(s) | Product |

| (1,4-trans)-4-Hydroxycyclohexan-1-amine | Fluoroaryl, Sodium Hydride, DMF | (1,4-trans)-4-Aryloxycyclohexan-1-amine |

| (trans-tert-butyl 4-phenoxycyclohexyl)carbamate | 4N HCl in Dioxane | trans-4-Phenoxycyclohexanamine |

属性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC 名称 |

4-phenoxycyclohexan-1-amine |

InChI |

InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2 |

InChI 键 |

WLFSMHCWFMCPKT-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1N)OC2=CC=CC=C2 |

规范 SMILES |

C1CC(CCC1N)OC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 4 Phenoxycyclohexanamine

Retrosynthetic Analysis of the 4-Phenoxycyclohexanamine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.come3s-conferences.orgresearchgate.net For this compound, the two key disconnections are the C-N bond of the amine and the C-O bond of the ether.

C-N Bond Disconnection: This disconnection points to a 4-phenoxycyclohexanone (B3107539) or a related cyclohexyl derivative and an amine source. This approach focuses on introducing the amino group in a late stage of the synthesis.

C-O Bond Disconnection: This strategy involves breaking the ether linkage, leading to a 4-aminocyclohexanol and a phenol (B47542) derivative. This route prioritizes the formation of the aryl ether bond.

Choosing the optimal disconnection depends on the availability of starting materials and the desire to avoid protecting group manipulations and control stereochemistry. Introducing reactive functional groups late in the synthesis is often a preferred strategy to minimize chemoselectivity issues. amazonaws.com

Classical Synthetic Approaches for Cyclohexyl Amine and Aryl Ether Formation

Traditional methods for constructing the key functional groups in this compound have been well-established.

The formation of the cyclohexylamine (B46788) moiety can be achieved through several classical methods:

Reductive Amination of Ketones: A primary pathway involves the reductive amination of 4-phenoxycyclohexanone. This reaction is typically carried out using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation in the presence of ammonia (B1221849) or an amine. A specific example is the synthesis of cyclohexylamine from cyclohexanone (B45756) using a zinc-nickel couple for reductive amination. sciencemadness.org

Hydrogenation of Anilines: The hydrogenation of aniline derivatives over catalysts like cobalt or nickel is a major industrial route to cyclohexylamines. chemicalbook.comwikipedia.org For this compound, this would involve the hydrogenation of 4-phenoxyaniline.

Alkylation of Ammonia: Cyclohexanols can be converted to cyclohexylamines through alkylation of ammonia. chemicalbook.comwikipedia.org In this case, 4-phenoxycyclohexanol would be reacted with ammonia.

From Cyclohexanols via Oximation-Hydrogenation: A two-step process involving the conversion of a cyclohexanol to a cyclohexanone, followed by oximation with hydroxylamine and subsequent hydrogenation of the oxime, can yield the corresponding cyclohexylamine. mdpi.com

Table 1: Classical Methods for Cyclohexylamine Synthesis

| Method | Starting Material | Reagents | Product |

|---|---|---|---|

| Reductive Amination | Cyclohexanone | Ammonia, Reducing Agent (e.g., H2/Catalyst) | Cyclohexylamine |

| Hydrogenation | Aniline | H2, Co or Ni Catalyst | Cyclohexylamine |

| Alkylation of Ammonia | Cyclohexanol | Ammonia | Cyclohexylamine |

The formation of the aryl ether bond is a critical step in the synthesis of this compound. Classical methods for this transformation include:

Williamson Ether Synthesis: This is a widely used method involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For this compound, this would typically involve the reaction of a phenoxide with a 4-halocyclohexanamine derivative. However, the SN2 mechanism of this reaction can be challenging with secondary halides like those on a cyclohexane (B81311) ring, often leading to elimination byproducts. masterorganicchemistry.com

Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol. organic-chemistry.org It is a powerful method for forming diaryl ethers and can be adapted for alkyl aryl ethers. The reaction typically requires high temperatures.

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). organic-chemistry.org This method often proceeds with inversion of stereochemistry at the alcohol carbon.

Table 2: Classical Methods for Aryl Ether Formation

| Method | Reactant 1 | Reactant 2 | Key Reagents/Catalyst |

|---|---|---|---|

| Williamson Ether Synthesis | Alkoxide (e.g., Sodium Phenoxide) | Alkyl Halide | - |

| Ullmann Condensation | Aryl Halide | Alcohol | Copper Catalyst, Base |

| Mitsunobu Reaction | Alcohol | Phenol | Triphenylphosphine, DEAD/DIAD |

Modern Convergent and Modular Synthesis Strategies for this compound Analogues

Modern synthetic chemistry emphasizes efficiency and the ability to rapidly generate libraries of related compounds. Convergent and modular strategies are at the forefront of these efforts.

A modular synthesis allows for the easy variation of different parts of the molecule by using interchangeable building blocks. nih.govrsc.orgscispace.comchemrxiv.orgnih.gov This is particularly valuable for medicinal chemistry and materials science, where the synthesis of a range of analogues is necessary to explore structure-activity relationships. For this compound, a modular approach would allow for the variation of both the aromatic (phenoxy) and the aliphatic (cyclohexanamine) portions of the molecule. For example, a library of substituted phenols could be reacted with a common cyclohexanamine core, or vice-versa.

Catalytic Approaches in this compound Synthesis

Catalysis, particularly using transition metals, has revolutionized organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Transition metal catalysts are instrumental in forming both the C-N and C-O bonds in this compound.

C-N Bond Formation: Transition metal-catalyzed C-H amination has emerged as a powerful tool for the direct formation of C-N bonds, offering an atom-economical alternative to traditional methods. nih.govresearchgate.net Catalysts based on rhodium, iridium, ruthenium, and cobalt have been developed for this purpose. nih.govresearchgate.net These methods often utilize organic azides as the nitrogen source. nih.gov The general mechanism involves chelation-assisted C-H activation, followed by insertion of a metal-nitrenoid intermediate and subsequent reductive elimination or protodemetalation. nih.gov

C-O Bond Formation (Etherification): Copper and palladium-catalyzed reactions are prominent in modern aryl ether synthesis.

Copper-Catalyzed Etherification: Building on the classical Ullmann reaction, modern copper-catalyzed systems often use ligands to facilitate the coupling of aryl halides with alcohols at lower temperatures. organic-chemistry.org

Palladium-Catalyzed Etherification: The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation. Palladium complexes with specialized ligands can catalyze the coupling of aryl halides or triflates with alcohols to form aryl ethers under mild conditions. google.com The proposed mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the alcohol (or alkoxide) and reductive elimination to yield the ether and regenerate the catalyst. google.com

Table 3: Transition Metal-Catalyzed Reactions for Key Bond Formations

| Bond Formation | Catalyst Type | Reactant 1 | Reactant 2 |

|---|---|---|---|

| C-N | Rhodium, Iridium, Cobalt | C-H bond | Organic Azide |

| C-O | Copper | Aryl Halide | Alcohol |

| C-O | Palladium | Aryl Halide/Triflate | Alcohol |

Organocatalysis

Organocatalysis represents a significant advancement in chemical synthesis, utilizing small organic molecules to catalyze reactions. This approach avoids the use of often toxic and expensive metal-based catalysts. In the context of synthesizing this compound, organocatalysis offers a promising strategy, particularly for achieving high stereoselectivity. A potential pathway involves the asymmetric reductive amination of the precursor, 4-phenoxycyclohexanone.

Key research findings in related fields have demonstrated the power of organocatalysis in similar transformations. For instance, secondary amine catalysts, such as proline derivatives, have been successfully employed in intramolecular Mannich reactions to produce aminated cyclic compounds with excellent yields and high control over stereochemistry (diastereomeric ratios up to 99:1 and enantiomeric excess up to 99%) organic-chemistry.orgresearchgate.net. This methodology highlights the potential for developing a highly stereoselective, one-pot synthesis for this compound, which would be advantageous by avoiding the isolation of intermediates and the need for protecting groups organic-chemistry.org. The use of organocatalysts aligns with green chemistry principles by offering mild reaction conditions and high efficiency organic-chemistry.org.

Biocatalysis

Biocatalysis leverages enzymes and whole-cell microorganisms as natural catalysts for chemical transformations. This methodology is distinguished by its exceptional selectivity (chemo-, regio-, and enantioselectivity) and operation under mild, environmentally benign conditions, typically in aqueous media at ambient temperature and pressure nih.govnih.gov. For the synthesis of this compound, enzymes such as transaminases are particularly relevant. Transaminases can catalyze the reductive amination of a ketone, converting 4-phenoxycyclohexanone directly into the desired amine product with high optical purity nih.gov.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible methods for synthesizing chemical compounds like this compound. These principles aim to minimize waste, reduce energy consumption, and use safer chemicals jocpr.comnih.govresearchgate.net.

Atom Economy Maximization in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product jocpr.com. Synthetic routes with high atom economy are inherently less wasteful nih.gov.

For the synthesis of this compound, a reaction with high atom economy would be a direct addition reaction, such as the reductive amination of 4-phenoxycyclohexanone. In this process, the majority of the atoms from the ketone, the amine source (e.g., ammonia), and the reducing agent are integrated into the final product. In contrast, substitution reactions or syntheses that utilize stoichiometric reagents or protecting groups often exhibit poor atom economy, generating significant waste . For example, the Gabriel synthesis of amines is known for its extremely low atom economy . Designing a synthetic pathway that maximizes atom economy is not only environmentally beneficial but also often leads to lower material costs and more efficient production monash.edu.

Table 1: Illustrative Comparison of Atom Economy in Hypothetical Reactions

| Reaction Type | General Equation | Key Byproducts | Theoretical Atom Economy | Comment |

|---|---|---|---|---|

| Direct Reductive Amination | Ketone + NH₃ + H₂ → Amine + H₂O | Water | High (~90%) | Most reactant atoms are incorporated into the final product. |

| Synthesis with Leaving Group | ROH + Activating Agent → R-LG; R-LG + NH₃ → Amine + H-LG | Activating agent waste, leaving group salts | Low (<50%) | Generates significant stoichiometric waste from the leaving group and activating agents. |

Use of Safer Solvents and Reaction Media

Solvents account for a significant portion of the waste generated in chemical processes, often around 80-90% nih.gov. The principles of green chemistry advocate for the use of safer solvents or, ideally, the elimination of solvents altogether nih.govresearchgate.net. In the synthesis of this compound, replacing hazardous organic solvents like chlorinated hydrocarbons or aromatic compounds with more benign alternatives is a key consideration.

Safer alternatives include water, supercritical fluids, and bio-based solvents like ethanol. Biocatalytic approaches are particularly advantageous in this regard as they often utilize water as the primary solvent nih.gov. Furthermore, the development of novel solvent systems like deep eutectic solvents (DESs) offers a promising avenue for enhancing the green profile of biocatalytic and other chemical reactions mdpi.com. Pfizer's redesign of the sertraline manufacturing process, which involved consolidating a three-step sequence to use only ethanol as a solvent, serves as a prime example of how solvent substitution can drastically reduce waste and environmental impact wiley-vch.de.

Table 2: Green Solvent Selection Guide

| Category | Examples | Rationale for Synthesis of this compound |

|---|---|---|

| Preferred | Water, Ethanol, Isopropanol, Acetone | Low toxicity, biodegradable, readily available. Suitable for many catalytic (especially biocatalytic) reactions. |

| Usable | Toluene, Cyclohexane, 2-Methyl-THF | May be necessary for certain reaction types or solubility requirements, but should be minimized and recycled. |

| Undesirable | Benzene (B151609), Dichloromethane, Chloroform, Diethyl Ether | High toxicity, carcinogenicity, or significant environmental hazards. Should be avoided. |

Energy Efficiency Considerations in Synthetic Protocols

The adoption of catalytic processes is a primary strategy for improving energy efficiency monash.edu. Both organocatalysts and biocatalysts often function effectively under mild conditions, thereby reducing the need for high heat or pressure that might be required in non-catalytic methods organic-chemistry.orgnih.gov. For instance, enzymatic reactions typically occur at or near room temperature. By designing a synthetic protocol for this compound that operates at lower temperatures, significant energy savings can be realized, aligning with the principles of sustainable chemical manufacturing researchgate.net.

Reduction of Auxiliary Substances and Unnecessary Derivatization

A "step-economic" synthesis is one that reaches the target molecule in the fewest possible steps nih.gov. In the synthesis of this compound, this would involve designing a route that avoids the need to protect the ketone functionality of the precursor or the amine functionality of the product. Direct, highly selective catalytic methods, such as asymmetric reductive amination, are ideal for this purpose as they can often convert a multifunctional starting material directly to the desired product without intermediate derivatization nih.govresearchgate.net. By streamlining the synthesis, the generation of waste is reduced, and process efficiency is improved.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenoxycyclohexanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic environments of atomic nuclei. For 4-phenoxycyclohexanamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the phenoxy group and the cyclohexyl ring. The aromatic protons are expected to appear in the downfield region (δ 6.8–7.3 ppm) due to the deshielding effect of the benzene (B151609) ring current. Specifically, the protons ortho to the ether linkage (H-2'/6') would likely resonate around δ 6.9 ppm, the para proton (H-4') around δ 7.0 ppm, and the meta protons (H-3'/5') around δ 7.3 ppm. researchgate.netchemicalbook.com

The protons on the cyclohexyl ring will resonate in the upfield region. The geminal protons at the C1 and C4 positions are diastereotopic and will have different chemical shifts depending on their axial or equatorial orientation. The proton at C4 (H-4), being attached to the carbon bearing the phenoxy group, is expected to be the most downfield of the aliphatic protons, likely appearing around δ 4.2–4.5 ppm. The proton at C1 (H-1), adjacent to the amine group, would resonate around δ 2.6–3.0 ppm. chemicalbook.comlibretexts.orgdocbrown.info The remaining methylene (B1212753) protons of the cyclohexyl ring (H-2, H-3, H-5, H-6) are expected to produce a complex series of overlapping multiplets in the range of δ 1.2–2.2 ppm. docbrown.infoyoutube.com The two protons of the primary amine group (NH₂) would typically appear as a broad singlet between δ 1.0-3.0 ppm, the exact position being dependent on solvent and concentration. tau.ac.il

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbon atoms of the phenyl ring are expected in the aromatic region (δ 115–160 ppm). The carbon attached to the oxygen (C-1') would be the most downfield at approximately δ 158 ppm, followed by the other aromatic carbons (C-2'/6', C-3'/5', C-4') between δ 115 and 130 ppm. researchgate.netlibretexts.orghmdb.ca The carbon of the cyclohexyl ring bonded to the oxygen (C-4) is predicted to be around δ 75 ppm, while the carbon bearing the amine group (C-1) would be in the range of δ 50-55 ppm. chemicalbook.comspectrabase.comresearchgate.net The other cyclohexyl carbons (C-2, C-3, C-5, C-6) are expected to resonate further upfield, between δ 25 and 35 ppm. chemicalbook.comspectrabase.combmrb.io

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2', H-6' (ortho) | ~6.9 | d | 2H |

| H-4' (para) | ~7.0 | t | 1H |

| H-3', H-5' (meta) | ~7.3 | t | 2H |

| H-4 | ~4.3 | m | 1H |

| H-1 | ~2.8 | m | 1H |

| H-2, H-3, H-5, H-6 | 1.2–2.2 | m | 8H |

| -NH₂ | 1.0–3.0 | br s | 2H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | ~158 |

| C-3', C-5' | ~130 |

| C-4' | ~121 |

| C-2', C-6' | ~116 |

| C-4 | ~75 |

| C-1 | ~52 |

| C-2, C-6 | ~33 |

| C-3, C-5 | ~30 |

To definitively assign the proton and carbon signals and establish the molecular connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons on the cyclohexyl ring, confirming the H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6 connectivities. This would allow for a sequential walk around the ring, helping to disentangle the complex multiplets in the aliphatic region. Similarly, correlations between the aromatic protons (H-2'/H-3' and H-3'/H-4') would confirm their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~2.8 ppm to the ¹³C signal at ~52 ppm, confirming the assignment of H-1 and C-1. Likewise, the proton at ~4.3 ppm would correlate with the carbon at ~75 ppm, assigning H-4 and C-4. This technique is crucial for unambiguously assigning the signals of the cyclohexyl ring carbons based on their corresponding proton chemical shifts. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). youtube.comcolumbia.eduwisdomlib.org This is particularly useful for connecting the different fragments of the molecule. For instance, a correlation between the H-4 proton of the cyclohexyl ring and the C-1' carbon of the phenyl ring would provide definitive evidence of the ether linkage. Additionally, correlations from the cyclohexyl protons H-3 and H-5 to C-4, and from H-2 and H-6 to C-1, would further solidify the assignments within the cyclohexyl ring.

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. libretexts.orgresearchgate.net For this compound (molecular formula C₁₂H₁₇NO), the exact mass of the protonated molecule, [M+H]⁺, can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). youtube.commissouri.edu

Calculation of Exact Mass for [C₁₂H₁₈NO]⁺:

12 x C = 12 x 12.000000 = 144.000000

18 x H = 18 x 1.007825 = 18.140850

1 x N = 1 x 14.003074 = 14.003074

1 x O = 1 x 15.994915 = 15.994915

Total Exact Mass = 192.138839 u

An experimentally determined m/z value that matches this calculated exact mass within a few parts per million (ppm) would unequivocally confirm the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule at m/z 192.1) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecular structure. libretexts.org For this compound, several key fragmentation pathways can be predicted.

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia (17.0265 u) from the protonated molecule, which would result in a fragment ion at m/z 175.1.

Cleavage of the C-O Ether Bond: Cleavage of the bond between the cyclohexyl ring and the phenoxy group can occur in two ways:

Loss of a neutral phenol (B47542) molecule (C₆H₆O, 94.0419 u) would lead to a cyclohexenylamine fragment at m/z 98.1.

Formation of a protonated phenol ion (m/z 95.0) via cleavage with charge retention on the aromatic portion.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines. This would involve the cleavage of the C1-C2 or C1-C6 bond in the cyclohexyl ring, leading to various ring-opened fragments.

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, leading to the loss of ethene or other small neutral molecules.

| Predicted m/z | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

|---|---|---|

| 175.1 | NH₃ | Phenoxycyclohexene ion |

| 98.1 | C₆H₆O (Phenol) | Cyclohexenylamine ion |

| 95.0 | C₆H₁₁N (Cyclohexenylamine) | Protonated Phenol |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine group will give rise to two distinct N-H stretching bands in the region of 3300–3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orglibretexts.orgopenstax.org An N-H bending (scissoring) vibration is also expected around 1590–1650 cm⁻¹. The C-O ether linkage will produce a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ (aryl-alkyl ether) and a symmetric stretch near 1040 cm⁻¹. youtube.comspectroscopyonline.compressbooks.publibretexts.org Aliphatic C-H stretching from the cyclohexyl ring will appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹), while aromatic C-H stretching will be observed just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and C-O stretches are often weak in Raman spectra, the symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is expected to be a strong and sharp signal. ustc.edu.cnscispace.com The aliphatic and aromatic C-H stretching vibrations will also be present. The symmetric nature of many of the skeletal vibrations of the rings makes them particularly Raman-active.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300–3500 | 3300–3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3030–3100 | 3030–3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850–2960 | 2850–2960 | Strong (IR), Strong (Raman) |

| N-H Bend (scissoring) | 1590–1650 | - | Medium-Strong (IR) |

| Aromatic C=C Stretch | 1450–1600 | 1450–1600 | Medium-Strong (IR & Raman) |

| Asymmetric C-O-C Stretch (Aryl-Alkyl) | ~1250 | Weak | Strong (IR) |

| Symmetric C-O-C Stretch | ~1040 | Medium | Medium (IR) |

| Aromatic Ring Breathing | - | ~1000 | Strong (Raman) |

X-ray Crystallography for Solid-State Structural Analysis

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates derived from X-ray diffraction analysis is not publicly available at this time.

While X-ray crystallography remains a powerful technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state, it is contingent upon the successful growth of a single crystal of suitable size and quality. The absence of such data for this compound in the current body of scientific literature suggests that either the analysis has not been performed, the results have not been published, or the compound does not readily form crystals amenable to this analytical method.

Therefore, a detailed solid-state structural analysis, including data tables of crystallographic parameters, bond lengths, and bond angles for this compound, cannot be provided.

Conformational Analysis and Dynamics of 4 Phenoxycyclohexanamine Systems

Theoretical Conformational Analysis of the Cyclohexane (B81311) Ring

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. A planar structure would suffer from significant angle strain, with C-C-C bond angles of 120° instead of the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsing C-H bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.org To alleviate these strains, the ring puckers into several conformations, the most significant of which are the chair and boat forms. wikipedia.orglibretexts.org

The chair conformation is the most stable and predominant form of cyclohexane, accounting for over 99.99% of molecules at room temperature. wikipedia.org It is virtually free of strain; all bond angles are close to the ideal tetrahedral value, and all adjacent C-H bonds are in a staggered arrangement, minimizing torsional strain. masterorganicchemistry.comlibretexts.org In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial , oriented perpendicular to the average plane of the ring, and six are equatorial , pointing outwards from the perimeter of the ring.

The boat conformation is another key form, which is significantly less stable than the chair. libretexts.org While it also avoids angle strain, it suffers from two major destabilizing interactions: torsional strain from four pairs of eclipsed hydrogen atoms along the sides of the "boat," and steric strain between the two "flagpole" hydrogens, which are positioned close to each other at the prow and stern. libretexts.org

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Stability Notes |

| Chair | 0 | 0 | Most stable; strain-free ground state. masterorganicchemistry.comlibretexts.org |

| Twist-Boat | 5.5 | 23 | Energy minimum; more stable than the boat. utexas.edu |

| Boat | ~7.0 | ~29-30 | Transition state; suffers from flagpole and torsional strain. masterorganicchemistry.comlibretexts.org |

| Half-Chair | ~10.8 | ~45 | Highest energy transition state in chair interconversion. masterorganicchemistry.comlibretexts.org |

When substituents are present on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent. Substituents prefer to occupy the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. libretexts.org This steric repulsion, which occurs when a substituent is in an axial position, is primarily due to 1,3-diaxial interactions —unfavorable steric interactions between the axial substituent and the two axial hydrogens on the same side of the ring. libretexts.org

The preference for a substituent to be in the equatorial position is quantified by its conformational free energy, known as the A-value . The A-value represents the energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com

For 4-phenoxycyclohexanamine, we must consider the influence of both the amine (-NH₂) and phenoxy (-OPh) groups.

Amine Group (-NH₂): The A-value for the amino group is approximately 1.2-1.6 kcal/mol. This indicates a moderate preference for the equatorial position to avoid 1,3-diaxial interactions.

Phenoxy Group (-OPh): While the A-value for the phenoxy group is not as commonly cited as for simpler groups, the value for a methoxy (B1213986) group (-OCH₃) is about 0.6 kcal/mol. The phenoxy group, being larger, is expected to have a slightly larger A-value, likely in the range of 0.7-1.0 kcal/mol, reflecting its preference for the equatorial position.

In 1,4-disubstituted cyclohexanes like this compound, two geometric isomers exist: cis and trans. spcmc.ac.in

cis-4-Phenoxycyclohexanamine: In the cis isomer, one substituent must be axial and the other equatorial (axial/equatorial or a/e). A ring flip converts it to the other chair form (equatorial/axial or e/a). spcmc.ac.in The equilibrium will favor the conformer where the bulkier of the two groups occupies the equatorial position. Given the A-values, the amine group is sterically more demanding than the phenoxy group. Therefore, the preferred conformation for the cis isomer will have the amine group equatorial and the phenoxy group axial.

trans-4-Phenoxycyclohexanamine: The trans isomer can exist in either a diequatorial (e,e) or a diaxial (a,a) conformation. spcmc.ac.in The diequatorial conformer places both bulky groups in the favored equatorial position, minimizing steric strain. The diaxial conformer, in contrast, would force both the amine and phenoxy groups into highly unfavorable axial positions, leading to significant 1,3-diaxial interactions. Consequently, the conformational equilibrium for the trans isomer will overwhelmingly favor the diequatorial (e,e) conformation, making it substantially more stable than both the diaxial conformer and the cis isomer. spcmc.ac.inyoutube.com It is important to note that for 1,4-disubstituted cyclohexanes with two polar groups, electrostatic interactions can sometimes influence the equilibrium, though steric factors are typically dominant. cdnsciencepub.com

Computational Approaches to Conformational Energy Landscapes

Computational chemistry provides powerful tools for investigating the structures, energies, and dynamics of molecular conformations that are often difficult to study experimentally.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of molecules from first principles. These methods are invaluable for mapping the potential energy surface of a molecule like this compound.

By performing geometry optimizations, researchers can locate the energy minima corresponding to stable conformers (e.g., the diequatorial trans chair, the axial/equatorial cis chair, and various twist-boat forms) and the transition states that connect them. These calculations yield highly accurate relative energies, providing a quantitative measure of the stability differences between conformers and the energy barriers for ring inversion. For substituted cyclohexanes, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or larger, can accurately predict the geometries and relative Gibbs free energies of the different chair and boat conformations.

While DFT calculations are excellent for identifying stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational transitions, such as ring flips, as they occur.

For a molecule like this compound, MD simulations can sample a wide range of conformations by simulating its movement over nanoseconds or microseconds. This is particularly useful for exploring the flexibility of the phenoxy group, which can rotate relative to the cyclohexane ring. Enhanced sampling techniques can be employed in MD to accelerate the observation of rare events, like the transition from a stable chair to a higher-energy twist-boat conformation, providing a more complete picture of the molecule's conformational space.

Experimental Determination of Preferred Conformations

Theoretical and computational predictions are ultimately validated by experimental data. Several spectroscopic and analytical techniques are used to determine the preferred conformation of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for conformational analysis in solution. For this compound, ¹H NMR would be particularly informative. The coupling constant (J-value) between adjacent protons on the cyclohexane ring depends on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_aa) is typically large (10-13 Hz), while axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are smaller (2-5 Hz). By analyzing the splitting patterns of the protons at C1 and C4, one can determine whether they are in axial or equatorial positions, thereby establishing the conformation of the attached amine and phenoxy groups. Low-temperature NMR can even be used to "freeze out" the ring flip, allowing for the direct observation and quantification of individual conformers. cdnsciencepub.com

X-ray crystallography provides the most definitive structural information for molecules in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can determine the precise bond lengths, bond angles, and the exact conformation of the molecule within the crystal lattice. This would unambiguously confirm the chair conformation and the axial/equatorial positioning of the substituents in the solid phase.

Stereoelectronic Effects

Stereoelectronic effects involve the interaction of electron orbitals that depend on the geometry of the molecule. In the context of this compound, relevant stereoelectronic effects could include hyperconjugative interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds.

For instance, an anomeric-type effect might be considered, involving the interaction of the nitrogen lone pair with the σ* orbital of the C-O bond, or the oxygen lone pair with the σ* orbital of the C-N bond. The strength of such interactions is highly dependent on the dihedral angle between the interacting orbitals, which is in turn determined by the conformation of the ring and the orientation of the substituents. An anti-periplanar arrangement of a lone pair and an acceptor orbital generally leads to the strongest stabilizing interaction. A detailed computational or experimental study would be required to quantify the significance of these effects on the conformational preference of this compound, but such a study was not identified in the available literature.

Reaction Pathways and Mechanistic Investigations Involving 4 Phenoxycyclohexanamine

Fundamental Organic Reaction Types Applied to 4-Phenoxycyclohexanamine

This compound possesses three key structural features that dictate its reactivity: the saturated cyclohexane (B81311) ring, the secondary amine functional group, and the phenoxy group. Each of these sites can participate in a variety of fundamental organic reactions, allowing for diverse chemical transformations.

The cyclohexane ring of this compound is aliphatic and generally resistant to nucleophilic attack unless a suitable leaving group is present. Such reactions typically proceed via an SN1 or SN2 mechanism. For a substitution reaction to occur on the ring, the hydroxyl group of a precursor like 4-phenoxycyclohexanol would first need to be converted into a better leaving group, such as a tosylate (OTs) or a halide.

Once activated, the electrophilic carbon atom can be attacked by various nucleophiles. The stereochemistry of the cyclohexane ring plays a crucial role in determining the reaction outcome, particularly in SN2 reactions which involve inversion of stereochemistry.

Table 1: Illustrative Nucleophilic Substitution Reactions

| Leaving Group (on C1) | Nucleophile | Reagent Example | Product |

|---|---|---|---|

| -OTs (Tosylate) | Azide (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-1-phenoxycyclohexane |

| -Br (Bromide) | Cyanide (CN⁻) | Potassium Cyanide (KCN) | 4-Phenoxycyclohexanecarbonitrile |

The secondary amine group (-NH-) in this compound is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which makes it both nucleophilic and basic.

Amidation: This is a condensation reaction where the amine reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an amide. youtube.com The reaction with a carboxylic acid typically requires heat or a coupling agent to drive off water, while reactions with acyl chlorides are often rapid and exothermic.

Alkylation: The amine can act as a nucleophile and attack an alkyl halide, leading to the formation of a tertiary amine. youtube.com If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt through a process known as exhaustive alkylation. youtube.com

The phenoxy group consists of a phenyl ring attached to the cyclohexane moiety via an ether linkage. While the ether bond itself is quite stable, the phenyl ring can undergo reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would occur on the phenyl ring, predominantly at the positions ortho and para to the ether linkage.

Aryl Coupling Reactions: Modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, can be used to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. researchgate.netnih.govnih.gov For such a reaction to occur, the phenyl ring would typically need to be functionalized with a halide or a triflate to act as an electrophilic partner in the catalytic cycle. nih.gov This enables the coupling with various partners like boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination).

Detailed Mechanistic Elucidation of Key Transformations

Understanding the precise mechanism of a reaction is crucial for optimizing conditions and predicting outcomes. This involves studying the step-by-step pathway from reactants to products, including the identification of any transient species.

A reaction mechanism is composed of one or more elementary steps. The highest energy point along the reaction coordinate for each step is the transition state , a fleeting arrangement of atoms that cannot be isolated. solubilityofthings.comyoutube.com In multi-step reactions, a distinct chemical species formed in one step and consumed in another is known as an intermediate . solubilityofthings.comyoutube.com Unlike transition states, intermediates occupy a local energy minimum and can sometimes be isolated or detected spectroscopically. youtube.com

For example, in a hypothetical nucleophilic aromatic substitution (SNAr) on a derivative of the phenoxy group (e.g., 4-(4-nitrophenoxy)cyclohexanamine), the reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Formation of the Meisenheimer Complex (Intermediate): The nucleophile attacks the aromatic ring at the carbon bearing the leaving group. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org This is typically the slow, rate-determining step. youtube.com

Loss of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored to form the final product. This step is typically fast.

A common method for determining the rate law is the method of initial rates . openstax.org This involves running a series of experiments where the initial concentration of one reactant is changed while the others are held constant, and measuring the initial reaction rate for each experiment.

Consider the N-alkylation of this compound with an alkyl bromide (R-Br):

Rate = k[this compound]m[R-Br]n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. openstax.org

Table 2: Hypothetical Kinetic Data for N-Alkylation

| Experiment | Initial [this compound] (M) | Initial [R-Br] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

From this data:

Comparing experiments 1 and 2, doubling the amine concentration doubles the rate (m=1).

Comparing experiments 1 and 3, doubling the alkyl bromide concentration doubles the rate (n=1).

Isotopic Labeling Experiments

No isotopic labeling experiments involving this compound have been reported in the accessible scientific literature. Such experiments would be invaluable for elucidating reaction mechanisms, tracking the fate of atoms during transformations, and understanding the kinetics of reactions involving this compound.

Rearrangement Reactions Involving the Cyclohexanamine Scaffold

The cyclohexanamine scaffold is known to participate in various rearrangement reactions. However, specific studies detailing such rearrangements for this compound are absent from the current body of scientific literature. Investigations into potential rearrangements, such as Hofmann, Curtius, or Beckmann rearrangements initiated from derivatives of this compound, would provide significant insight into its chemical versatility.

Stereochemical Course of Reactions

The stereochemistry of this compound, which can exist as cis and trans isomers, is a critical aspect of its reactivity. A patent for the synthesis of related compounds mentions the use of what is likely a racemic mixture of isomers of a this compound precursor. google.com However, detailed studies on the stereochemical course of its reactions, including stereospecific or stereoselective transformations, have not been published. Understanding how the stereochemistry of the starting material influences the stereochemistry of the products is fundamental for its application in asymmetric synthesis.

Computational Chemistry Applications in 4 Phenoxycyclohexanamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure of molecules. nih.govpku.edu.cn These calculations provide fundamental information about electron distribution, orbital energies, and molecular properties, which are essential for predicting a molecule's reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) are commonly used to achieve a balance between accuracy and computational cost. nih.gov For 4-phenoxycyclohexanamine, these calculations can reveal the influence of the phenoxy and amine groups on the electronic properties of the cyclohexyl ring.

A significant application of quantum chemistry is the exploration of potential energy surfaces to map out reaction pathways. ethz.ch By calculating the energies of reactants, transition states, and products, chemists can determine the thermodynamic feasibility and kinetic barriers (activation energies) of chemical reactions. nih.govchemrxiv.org This is crucial for understanding the stability of this compound and predicting its behavior in various chemical environments, such as its synthesis or potential degradation pathways. For instance, computational studies could model the N-alkylation or N-acylation reactions of the amine group, identifying the most favorable reaction conditions and potential side products.

Below is a hypothetical data table illustrating the kind of results that could be obtained from calculating the activation energies for a proposed reaction involving this compound.

Table 1: Hypothetical Activation Energies for N-Acetylation of this compound

This table is for illustrative purposes and does not represent real experimental data.

| Computational Method | Solvent Model | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| DFT (B3LYP/6-31G) | PCM (Water) | 12.5 | -8.2 |

| DFT (B3LYP/6-31G) | PCM (Toluene) | 14.8 | -7.9 |

| MP2/cc-pVTZ | PCM (Water) | 11.9 | -8.5 |

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of analyzing chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies and spatial distributions of these orbitals in this compound can predict its susceptibility to nucleophilic or electrophilic attack. researchgate.netiphy.ac.cn For example, the nitrogen atom of the amine group is expected to have a significant contribution to the HOMO, marking it as a primary site for electrophilic attack. Conversely, the aromatic ring could contribute to the LUMO, indicating sites susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Data for this compound

This table is for illustrative purposes and does not represent real experimental data.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -8.9 | Nitrogen (Amine) | Nucleophilic / Site of Oxidation |

| LUMO | 1.2 | Phenyl Ring (Carbons) | Electrophilic / Site of Reduction |

| HOMO-LUMO Gap | 10.1 | - | Chemical Hardness / Stability |

Molecular Modeling and Simulation for Conformational Studies

This compound is a flexible molecule due to its cyclohexane (B81311) ring, which can adopt different chair and boat conformations, and the rotatable bonds connecting the phenoxy group. sapub.org Molecular modeling and simulations, which use classical mechanics principles, are ideal for exploring the vast conformational space of such molecules. nih.gov These methods can identify the lowest energy (most stable) conformers and the energy barriers between them, which is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular mechanics simulations rely on a set of parameters known as a force field to describe the potential energy of a system. chemrxiv.org A force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). While general-purpose force fields like the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF) exist, their accuracy for a specific molecule like this compound may be limited. frontiersin.orgrandallcygan.com For high-accuracy studies, it may be necessary to develop and validate specific parameters for the molecule by fitting them to high-level quantum chemical calculations or experimental data. nih.gov This ensures that the simulations accurately reproduce the molecule's geometry and conformational energies.

Table 3: Key Components of a Molecular Mechanics Force Field

| Interaction Type | Mathematical Form | Description |

| Bond Stretching | Harmonic Potential | Describes the energy required to stretch or compress a bond. |

| Angle Bending | Harmonic Potential | Describes the energy required to bend the angle between three atoms. |

| Torsional (Dihedral) | Fourier Series | Describes the energy barrier to rotation around a chemical bond. |

| Van der Waals | Lennard-Jones Potential | Models short-range attractive and repulsive forces between atoms. |

| Electrostatic | Coulomb's Law | Models long-range interactions between atomic partial charges. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Table 4: Hypothetical Comparison of Calculated vs. Experimental ¹³C NMR Shifts for this compound

This table is for illustrative purposes and does not represent real experimental data.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 (CH-N) | 55.2 | 54.8 | 0.4 |

| C2 (CH₂) | 34.5 | 34.1 | 0.4 |

| C3 (CH₂) | 28.9 | 29.3 | -0.4 |

| C4 (CH-O) | 75.8 | 76.1 | -0.3 |

| C-ipso (Ph) | 157.1 | 157.5 | -0.4 |

| C-ortho (Ph) | 116.5 | 116.2 | 0.3 |

| C-meta (Ph) | 129.8 | 129.6 | 0.2 |

| C-para (Ph) | 121.3 | 121.0 | 0.3 |

In Silico Exploration of this compound Derivatives

In silico methods are extensively used in drug discovery and materials science to design and screen novel compounds before they are synthesized in the lab. japsonline.comresearchgate.net Starting with the this compound scaffold, computational chemists can create a virtual library of derivatives by adding or modifying functional groups at various positions (e.g., on the phenyl ring or the amine). nih.gov These virtual libraries can then be screened for desirable properties, such as improved binding affinity to a biological target or enhanced electronic properties. This rational, computer-guided approach significantly accelerates the discovery process by focusing synthetic efforts on the most promising candidates. nih.govresearchgate.net

Development of Predictive Models for Chemical Transformations

In the realm of modern pharmaceutical and chemical research, computational chemistry has emerged as an indispensable tool for accelerating discovery and development. For a compound such as this compound, the ability to predict its chemical transformations is crucial for understanding its metabolic fate, potential reactivity, and pathways for synthesis or degradation. Predictive models, powered by a variety of computational techniques, offer a rapid and cost-effective alternative to extensive laboratory experimentation. These in silico approaches are broadly categorized into quantum mechanics (QM)-based methods, quantitative structure-activity relationship (QSAR) models, and machine learning (ML) algorithms.

The development of these models for this compound would focus on several key transformations, including reactions involving the primary amine, the ether linkage, and the aromatic and aliphatic rings. Predicting the outcomes of these transformations can guide medicinal chemists in designing more stable and effective drug candidates and help toxicologists anticipate the formation of reactive metabolites.

Quantum Mechanics-Based Predictions

Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide a foundational approach for predicting the reactivity of molecules. For this compound, DFT can be employed to calculate various electronic and energetic properties that govern its chemical behavior.

One primary application of DFT is the prediction of reaction site selectivity. For instance, in metabolic transformations mediated by cytochrome P450 enzymes, it is crucial to identify which atoms in the molecule are most susceptible to oxidation. DFT calculations can determine the activation energies for hydrogen atom abstraction from different positions on the cyclohexyl ring and the phenoxy group. The position with the lowest activation energy is predicted to be the most likely site of metabolism.

Furthermore, DFT can be used to model the entire reaction pathway for a specific transformation, identifying transition states and intermediates. This level of detail is invaluable for understanding the underlying mechanisms of reactions such as N-dealkylation or aromatic hydroxylation.

A hypothetical study on the regioselectivity of phenoxide substitution on a fluorinated aromatic ring provides a relevant example of how DFT can be applied. In this study, the activation energies for the substitution at different carbon atoms were calculated to determine the most favorable reaction pathway. A similar approach could be used to predict the outcomes of various reactions involving the aromatic ring of this compound.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound and its derivatives, QSAR models could be developed to predict their susceptibility to specific chemical transformations.

To build a QSAR model, a dataset of structurally related compounds with known reactivity data is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode a wide range of properties, including steric, electronic, and hydrophobic features.

For instance, a QSAR model could be developed to predict the rate of oxidative degradation of a series of cyclohexylamine (B46788) derivatives. The model might find that descriptors related to the electron-donating or withdrawing nature of substituents on the phenoxy ring and the steric hindrance around the amine group are critical for predicting the degradation rate.

The general workflow for developing a QSAR model involves:

Data Collection: Assembling a dataset of compounds with measured reactivity for a specific transformation.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR model for predicting the N-dealkylation of a series of substituted this compound analogs is presented in the table below.

| Compound | Experimental N-dealkylation Rate (nmol/min/mg) | Predicted N-dealkylation Rate (nmol/min/mg) | LogP | Electronic Descriptor (Hammett's σ) | Steric Descriptor (Taft's Es) |

| This compound | 15.2 | 14.8 | 2.5 | 0.00 | -0.07 |

| 4-(4-Chlorophenoxy)cyclohexanamine | 10.5 | 11.1 | 3.2 | 0.23 | -0.07 |

| 4-(4-Methoxyphenoxy)cyclohexanamine | 22.8 | 21.9 | 2.3 | -0.27 | -0.07 |

| 4-(4-Nitrophenoxy)cyclohexanamine | 5.1 | 6.3 | 2.4 | 0.78 | -0.07 |

Machine Learning Approaches

In recent years, machine learning (ML) has revolutionized the field of predictive chemistry. ML algorithms can learn complex, non-linear relationships between molecular features and chemical reactivity from large datasets. For this compound, various ML models could be trained to predict a wide range of chemical transformations.

One common application of ML is the prediction of metabolic pathways. An ML model could be trained on a vast database of known metabolic reactions to predict the likely metabolites of this compound. These models often use molecular fingerprints or graph-based representations of the molecule as input features.

For example, a machine learning model could be developed to predict whether an amine-containing compound will undergo N-dealkylation. Such a model would be trained on a dataset of diverse amines, with each compound labeled as either undergoing or not undergoing N-dealkylation. The model would learn to identify the structural features that are characteristic of amines susceptible to this transformation.

The performance of different machine learning algorithms can be compared to select the most accurate model. Common algorithms include Random Forest, Support Vector Machines, and Gradient Boosting. The table below shows a hypothetical comparison of different ML models for predicting the N-dealkylation of a set of amine compounds, including this compound.

| Machine Learning Model | Accuracy (%) | Precision (%) | Recall (%) | F1-Score |

| Random Forest | 88 | 85 | 92 | 0.88 |

| Support Vector Machine | 85 | 82 | 89 | 0.85 |

| Gradient Boosting | 91 | 90 | 93 | 0.91 |

| Deep Neural Network | 93 | 92 | 95 | 0.93 |

The development of these predictive models is an iterative process, often involving a feedback loop between computational predictions and experimental validation. As more experimental data for this compound and related compounds become available, these models can be refined and their predictive accuracy improved, ultimately accelerating the research and development process.

Stereochemical Considerations in the Synthesis and Reactivity of 4 Phenoxycyclohexanamine

Chiral Resolution Techniques for Enantiomers and Diastereomers

Chiral resolution is a crucial process for separating a racemic mixture of 4-phenoxycyclohexanamine into its constituent enantiomers. Since enantiomers possess identical physical properties, their separation requires the use of a chiral resolving agent to create diastereomeric intermediates, which have distinct physical properties and can be separated by conventional methods like crystallization or chromatography. wikipedia.orglibretexts.org

Formation of Diastereomeric Salts or Derivatives

The most common and industrially scalable method for resolving chiral amines is through the formation of diastereomeric salts. libretexts.orgchemeurope.com This technique involves reacting the racemic this compound base with an enantiomerically pure chiral acid. wikipedia.org This acid-base reaction produces a mixture of two diastereomeric salts.

For example, reacting racemic trans-4-phenoxycyclohexanamine with a single enantiomer of a chiral acid, such as (R)-mandelic acid or (+)-tartaric acid, would yield two diastereomeric salts:

(1R,4R)-4-phenoxycyclohexylammonium-(R)-mandelate

(1S,4S)-4-phenoxycyclohexylammonium-(R)-mandelate

These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent system. wikipedia.orgresearchgate.net This difference allows for their separation by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize from the solution, leaving the other dissolved. After separation by filtration, the individual diastereomeric salts are treated with a base to neutralize the chiral acid, thereby liberating the enantiomerically pure amine. libretexts.org The success of this method depends heavily on the choice of the chiral resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomers. rsc.org

| Resolving Agent Type | Example | Interaction with this compound | Separation Principle |

| Chiral Carboxylic Acids | (+)-Tartaric Acid | Forms diastereomeric ammonium (B1175870) carboxylate salts. | Fractional Crystallization |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Forms diastereomeric ammonium sulfonate salts. | Fractional Crystallization |

| Chiral Mandelic Acids | (R)-(-)-Mandelic Acid | Forms diastereomeric ammonium mandelate (B1228975) salts. | Fractional Crystallization |

Asymmetric Synthesis Approaches to Enantioenriched this compound

To avoid the inherent 50% theoretical yield limit of classical resolution, asymmetric synthesis methods are employed to directly produce an excess of one desired enantiomer. wikipedia.org These strategies establish the key stereocenters during the synthesis, offering a more efficient route to enantioenriched this compound.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

In a potential synthesis of enantioenriched this compound, a prochiral precursor like 4-phenoxycyclohexanone (B3107539) could be derivatized with a chiral auxiliary to form a chiral enamine or imine. For instance, reaction with a chiral amine like (S)-(-)-1-phenylethylamine or an Evans auxiliary-derived reagent could be employed. nih.gov The steric bulk and electronic properties of the auxiliary would then shield one face of the molecule, directing a subsequent reduction of the C=N or C=C bond from the less hindered face. This diastereoselective reduction would establish the desired stereochemistry at the C1 position. Finally, cleavage of the chiral auxiliary would yield the enantioenriched this compound.

Asymmetric Catalysis for Stereoselective Transformations

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This approach is highly atom-economical and is central to modern synthetic chemistry. nih.gov Potential catalytic asymmetric routes to this compound could involve the asymmetric hydrogenation or transfer hydrogenation of a suitable enamine or imine precursor derived from 4-phenoxycyclohexanone.

This transformation would employ a transition metal catalyst (e.g., Rhodium, Iridium, or Ruthenium) complexed with a chiral ligand, such as a chiral phosphine (B1218219) (e.g., BINAP) or a chiral diamine. The chiral catalyst creates a chiral environment around the substrate, forcing the hydrogenation to occur preferentially from one face, leading to the formation of one enantiomer in excess. scispace.com Organocatalysis, using small chiral organic molecules like chiral phosphoric acids, could also be employed to catalyze the asymmetric reduction of an imine intermediate. organic-chemistry.orgresearchgate.net

Directed Reductive Amination for Chiral Amine Formation

Directed reductive amination is a powerful one-pot method for converting a ketone directly into a chiral amine. organic-chemistry.org This process involves the reaction of a ketone with an amine source in the presence of a reducing agent and, for asymmetric synthesis, a chiral catalyst. frontiersin.org

To synthesize enantioenriched this compound, one would start with 4-phenoxycyclohexanone. The ketone would react in situ with an ammonia (B1221849) source to form an imine. A chiral catalyst, such as a chiral phosphoric acid or a chiral metal complex, would then catalyze the stereoselective reduction of this imine. nih.gov This direct approach bypasses the need to isolate the often-unstable imine intermediate and can provide high enantioselectivity in a single synthetic step. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high yield and stereoselectivity. frontiersin.org

| Asymmetric Strategy | Precursor | Key Reagent/Catalyst | Principle |

| Chiral Auxiliary | 4-Phenoxycyclohexanone | (S)-1-Phenylethylamine | Steric hindrance from the auxiliary directs the approach of a reducing agent. |

| Asymmetric Catalysis | Imine of 4-Phenoxycyclohexanone | [Rh(COD)(BINAP)]+ BF4- / H2 | Chiral metal-ligand complex creates a chiral pocket, favoring one transition state. |

| Directed Reductive Amination | 4-Phenoxycyclohexanone | Chiral Phosphoric Acid / Hantzsch Ester | Organocatalyst activates the imine for stereoselective reduction. nih.gov |

Diastereoselective Control in Cyclohexane (B81311) Functionalization

The synthesis of substituted cyclohexylamines often involves reactions on a pre-existing cyclohexane ring, where controlling the relative stereochemistry (diastereoselectivity) between the new and existing substituents is crucial. beilstein-journals.org In the context of this compound, the large phenoxy group at the C4 position significantly influences the conformation of the ring and the stereochemical outcome of subsequent reactions.

The phenoxy group will strongly prefer to occupy the equatorial position in the chair conformation to minimize steric strain. This conformational locking can be exploited to control the stereochemistry of reactions at other positions on the ring. For example, in the reduction of a 4-phenoxycyclohexanone precursor, the reducing agent will typically attack from the less sterically hindered axial face, leading to the formation of the trans isomer where the resulting hydroxyl or amino group is in the equatorial position. nih.govrsc.org Similarly, in [4+2] cycloaddition reactions to form the cyclohexylamine (B46788) ring, the substituents on the dienophile and diene will arrange to minimize steric interactions in the transition state, often leading to high diastereoselectivity. rsc.org Achieving a specific diastereomer often requires careful selection of reagents and reaction conditions to overcome the inherent steric and electronic biases of the substrate.

Determination of Absolute and Relative Stereochemistry of this compound: A Methodological Overview

The determination of the absolute and relative stereochemistry of chiral molecules such as this compound is a critical aspect of chemical research, ensuring the precise three-dimensional arrangement of atoms is understood. This is fundamental for applications in materials science and pharmaceutical development, where different stereoisomers can exhibit distinct properties and biological activities. The stereochemical elucidation of this compound, which possesses two stereogenic centers, involves distinguishing between the cis and trans diastereomers and, for each, resolving the pair of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. For this compound, the distinction between the cis and trans isomers can be achieved by analyzing the coupling constants and chemical shifts of the protons on the cyclohexane ring.

In the cis isomer, the phenoxy and amino groups are on the same side of the ring. The proton at C-1 (attached to the amino group) and the proton at C-4 (attached to the phenoxy group) would likely both be in either axial or equatorial positions in the dominant chair conformation. In the trans isomer, these substituents are on opposite sides, leading to one being axial and the other equatorial. This difference in spatial arrangement results in distinct through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions.

Key NMR Parameters for Stereochemical Assignment:

| Parameter | Expected Observation for cis-4-Phenoxycyclohexanamine | Expected Observation for trans-4-Phenoxycyclohexanamine |

| 1H-1H Coupling Constants (3JHH) | The coupling constant between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). The observed coupling patterns for H-1 and H-4 would reflect their relative orientations. | The coupling patterns for H-1 and H-4 would differ from the cis isomer due to the different axial/equatorial arrangement of these protons. |

| Nuclear Overhauser Effect (NOE) | Irradiation of the H-1 proton might show an NOE enhancement with the H-4 proton, indicating their spatial proximity on the same face of the ring. | An NOE between H-1 and H-4 would likely be absent or very weak, as they are on opposite faces of the ring. |

| 13C Chemical Shifts | The chemical shifts of the cyclohexane carbons would be influenced by the steric environment created by the cis arrangement of the substituents. | The carbon chemical shifts would differ from the cis isomer due to the change in steric interactions in the trans configuration. |

Note: The data in this table is illustrative of the expected trends and not based on experimentally determined values for this compound.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. By diffracting X-rays off a single crystal of a this compound derivative, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule.

To determine the absolute configuration, the sample must be enantiomerically pure, and the diffraction data is analyzed using anomalous dispersion effects. This technique allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. While no crystal structure for this compound is publicly available, this method would be the gold standard for its stereochemical elucidation.

Chiral Chromatography

Chiral chromatography is the primary method for separating enantiomers, which is a prerequisite for determining absolute stereochemistry by other methods and for studying the properties of individual enantiomers. A racemic mixture of either cis- or trans-4-phenoxycyclohexanamine can be passed through a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column containing a chiral stationary phase (CSP).

The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation. The choice of the CSP is crucial and often determined empirically.

Common Chiral Stationary Phases for Amine Separation:

| CSP Type | Typical Composition | Interaction Mechanism |

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives coated on a silica (B1680970) support. | A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. |

| Pirkle-type | Chiral molecules (e.g., dinitrophenyl derivatives of amino acids) covalently bonded to silica. | π-π interactions, hydrogen bonding, and dipole stacking. |

| Macrocyclic glycopeptide | Antibiotics like vancomycin (B549263) or teicoplanin bonded to silica. | Multiple chiral recognition sites involving hydrogen bonding, ionic interactions, and inclusion complexation. |

Note: This table provides examples of CSPs that could be suitable for the separation of this compound enantiomers.

Once the enantiomers are separated, their absolute configuration can be determined using techniques like circular dichroism (CD) spectroscopy in conjunction with computational modeling, or by derivatizing the amine with a chiral reagent of known absolute configuration and analyzing the resulting diastereomers by NMR or X-ray crystallography.

Future Research Directions and Advanced Applications in Organic Synthesis

Development of Novel Synthetic Routes to 4-Phenoxycyclohexanamine Analogues

The synthesis of this compound derivatives is fundamental to exploring their chemical space. While classical methods like reductive amination of 4-phenoxycyclohexanone (B3107539) and nucleophilic aromatic substitution (SNAr) are established, future work will focus on creating more diverse and structurally complex analogues with higher efficiency and stereocontrol.

Key research avenues include: